InChI=1S/C13H21N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3
. Benzenemethanamine, N-(1,3-dimethylbutyl)-, also known as N-(1,3-dimethylbutyl)benzylamine, is an organic compound with the molecular formula C₁₃H₂₁N. It features a benzene ring connected to a primary amine group through a methylene bridge, with a 1,3-dimethylbutyl substituent on the nitrogen atom. This compound is typically a colorless liquid characterized by a distinctive amine odor and is soluble in most organic solvents but insoluble in water . It falls under the classification of primary amines and is recognized for its unique structural properties that influence its chemical behavior and potential applications.
The synthesis of benzenemethanamine, N-(1,3-dimethylbutyl)- can be achieved through various methods:
The molecular structure of benzenemethanamine, N-(1,3-dimethylbutyl)- can be represented as follows:
The presence of the bulky alkyl substituent significantly impacts its physical properties and reactivity compared to simpler aromatic amines. The steric hindrance introduced by the 1,3-dimethylbutyl group may affect both solubility and interaction with other chemical species .
Benzenemethanamine, N-(1,3-dimethylbutyl)- participates in various chemical reactions typical for primary amines:
The mechanism of action for benzenemethanamine involves its interactions at the molecular level:
Benzenemethanamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and potentially in biological research .
Benzenemethanamine, N-(1,3-dimethylbutyl)- has several scientific applications:
The unique structural characteristics imparted by the bulky substituent on the nitrogen atom enhance its utility in diverse chemical processes while presenting opportunities for further research into its biological implications.
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 123431-31-2
CAS No.: 266349-84-2